碲化汞

描述

Synthesis Analysis

Mercury telluride can be synthesized through various methods. One of the classical approaches involves the direct reaction of mercury vapor with liquid tellurium, producing HgTe which can then be refined through zone melting and annealing in mercury vapor under different pressures to adjust stoichiometry and electrical properties (Harman, Logan, & Goering, 1958). Another method involves the sonochemical synthesis of mercury telluride nanorods and nanoparticles, a room temperature process using mercury perchlorate hydrate and tellurium powder in an ethylenediamine solvent system (Song et al., 2004).

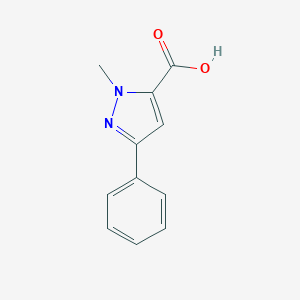

Molecular Structure Analysis

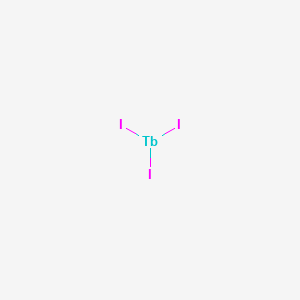

Mercury telluride crystallizes in a zinc blende structure, which is significant because it leads to the zero-gap semiconducting property. The compound exhibits different phases and structural variations under varying conditions of temperature and pressure, which can significantly affect its electronic properties.

Chemical Reactions and Properties

The chemical reactions involving mercury telluride include its synthesis from elemental mercury and tellurium, and its interactions with other chemicals during the purification and doping processes. Mercury telluride can react with other elements and compounds, affecting its stoichiometry and, consequently, its electronic and physical properties.

Physical Properties Analysis

Mercury telluride's most notable physical property is its zero-gap semiconducting nature, which is due to the specific alignment of its conduction and valence bands. It exhibits high electron mobility, making it ideal for infrared detectors and other optoelectronic applications. The elastic constants and thermal behavior of mercury telluride vary with temperature, influencing its suitability for different applications (Alper & Saunders, 1967).

科学研究应用

Mercury Cadmium Telluride (MCT) is a well-regarded semiconductor, third only to silicon and gallium arsenide . It’s primarily used in infrared sensing and imaging . The reason for this is that MCT can be ‘tuned’ to the desired IR wavelength by varying the cadmium concentration .

-

Infrared Sensing and Imaging

- MCT is the material of choice for use in infrared sensing and imaging . This is because MCT can be ‘tuned’ to the desired IR wavelength by varying the cadmium concentration .

- The methods of application or experimental procedures involve varying the cadmium concentration to tune the MCT to the desired IR wavelength .

- The result is a material that can be used in a wide range of infrared sensing and imaging applications .

-

Epitaxial Growth

- MCT and CdZnTe are used for MCT epitaxial growth . Epitaxial growth is a method used to grow single crystal layers on a crystalline substrate.

- The growth techniques include Liquid phase epitaxy (LPE) growth, Metal-organic vapour phase epitaxy (MOVPE), and Molecular beam epitaxy (MBE) .

- The result is high-quality single crystal layers of MCT, which are essential for many electronic and optoelectronic applications .

-

Alternative Substrates

- MCT and CdZnTe are used for MCT epitaxial growth . Alternative substrates are being explored for their potential benefits .

- The methods of application or experimental procedures involve the use of different substrates for the epitaxial growth of MCT .

- The result is the potential for improved growth and properties of MCT, which can enhance its performance in various applications .

-

Defects, Diffusion, Doping, and Annealing

- Understanding and controlling defects, diffusion, doping, and annealing processes are crucial for optimizing the properties of MCT for specific applications .

- The methods of application or experimental procedures involve various material processing techniques and characterization methods .

- The result is the ability to tailor the properties of MCT for specific applications, which can lead to improved device performance .

-

Dry Device Processing

-

Avalanche Photodiode Detectors

-

Heterostructure Layers

-

Infrared Detection

- MCT is used for infrared detection . The amount of cadmium (Cd) in the alloy can be chosen so as to tune the optical absorption of the material to the desired infrared wavelength .

- The methods of application or experimental procedures involve tuning the cadmium concentration in the MCT alloy .

- The result is a material that can detect a wide range of infrared wavelengths .

-

Physical and Electronic Properties

- MCT has unique physical and electronic properties . For example, the electron mobility of MCT with a large Hg content is very high .

- The methods of application or experimental procedures involve manipulating the composition of the MCT alloy .

- The result is a material with tailored properties for specific applications .

- Understanding and controlling the minority carrier lifetime in MCT is crucial for optimizing its properties .

- The methods of application or experimental procedures involve various material processing techniques and characterization methods .

- The result is the ability to tailor the properties of MCT for specific applications, which can lead to improved device performance .

安全和危害

未来方向

The demand for efficient, room-temperature short-wavelength infrared (SWIR) emitters is increasing since they can find important applications in night vision, healthcare, spectroscopy, and light detection and ranging (LIDAR) systems . Colloidal quantum dot (CQD) materials are promising infrared materials replacing traditional ones due to their properties such as size-tunable energy bandgaps, solution processability, and large-scale synthesis .

属性

IUPAC Name |

tellanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXCCILEWFFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

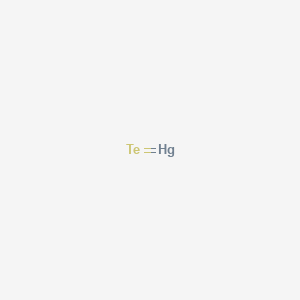

[Te]=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgTe | |

| Record name | mercury(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Mercury telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065245 | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid, insoluble in water; [MSDSonline] | |

| Record name | Mercuric telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury telluride | |

CAS RN |

12068-90-5 | |

| Record name | Mercury telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury telluride (HgTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)